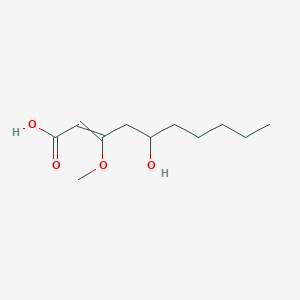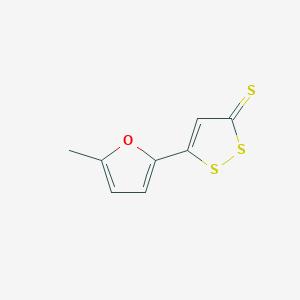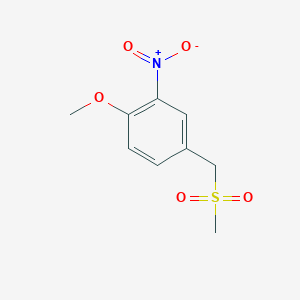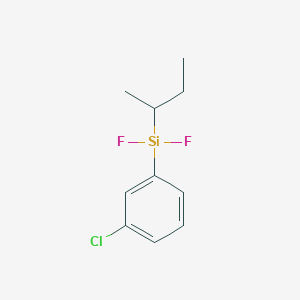
(Butan-2-yl)(3-chlorophenyl)difluorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(3-chlorophenyl)difluorosilane is an organosilicon compound characterized by the presence of a butan-2-yl group, a 3-chlorophenyl group, and two fluorine atoms attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3-chlorophenyl)difluorosilane typically involves the reaction of 3-chlorophenylsilane with butan-2-yl fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize the risk of side reactions.
化学反応の分析
Types of Reactions
(Butan-2-yl)(3-chlorophenyl)difluorosilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield (Butan-2-yl)(3-chlorophenyl)silanols, while oxidation reactions can produce (Butan-2-yl)(3-chlorophenyl)siloxanes.
科学的研究の応用
(Butan-2-yl)(3-chlorophenyl)difluorosilane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用機序
The mechanism of action of (Butan-2-yl)(3-chlorophenyl)difluorosilane involves its interaction with molecular targets through its functional groups. The silicon atom, along with the attached fluorine and phenyl groups, can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane: Similar in structure but with an additional chlorine atom on the phenyl ring.
(Butan-2-yl)(4-chlorophenyl)difluorosilane: Similar but with the chlorine atom in the para position on the phenyl ring.
Uniqueness
(Butan-2-yl)(3-chlorophenyl)difluorosilane is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
918447-01-5 |
|---|---|
分子式 |
C10H13ClF2Si |
分子量 |
234.74 g/mol |
IUPAC名 |
butan-2-yl-(3-chlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H13ClF2Si/c1-3-8(2)14(12,13)10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3 |
InChIキー |
KVMQNEZIKZAVLN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)[Si](C1=CC(=CC=C1)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


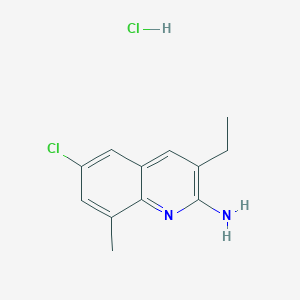
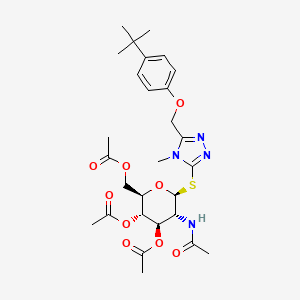
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12630306.png)
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)
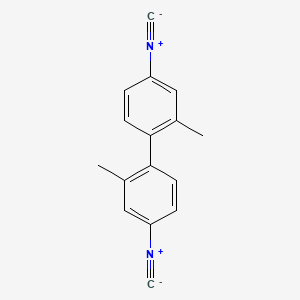
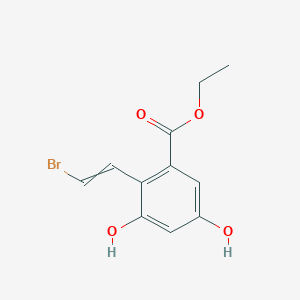
![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
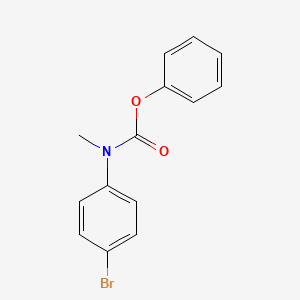

![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
